molecular formula C17H19NO2 B4386741 N-(3-isopropoxyphenyl)-4-methylbenzamide

N-(3-isopropoxyphenyl)-4-methylbenzamide

Cat. No. B4386741
M. Wt: 269.34 g/mol
InChI Key: DYQXLMRICWSDJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-isopropoxyphenyl)-4-methylbenzamide, also known as GW 501516, is a synthetic compound that belongs to the family of peroxisome proliferator-activated receptor (PPAR) agonists. It was first developed by a pharmaceutical company, GlaxoSmithKline, as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, it later gained attention in the sports industry as a performance-enhancing drug due to its ability to increase endurance and stamina.

Mechanism of Action

N-(3-isopropoxyphenyl)-4-methylbenzamide 501516 works by activating PPAR delta, a nuclear receptor that regulates the expression of genes involved in energy metabolism and inflammation. Activation of PPAR delta leads to increased fatty acid oxidation in skeletal muscle, which results in increased endurance and stamina. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and physiological effects:
N-(3-isopropoxyphenyl)-4-methylbenzamide 501516 has been shown to have several biochemical and physiological effects in animal models. It increases the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis in skeletal muscle. It also increases the expression of genes involved in lipid metabolism and reduces the expression of genes involved in inflammation in adipose tissue. Additionally, it improves insulin sensitivity and glucose uptake in skeletal muscle.

Advantages and Limitations for Lab Experiments

N-(3-isopropoxyphenyl)-4-methylbenzamide 501516 has several advantages for lab experiments. It is a potent and selective PPAR delta agonist, which allows for specific activation of this receptor. It also has good oral bioavailability and a long half-life, which makes it suitable for in vivo studies. However, there are also limitations to its use in lab experiments. It has been shown to cause cancer in animal studies, which raises concerns about its safety for human use. Additionally, its use as a performance-enhancing drug in the sports industry has led to ethical concerns about its use in research.

Future Directions

There are several future directions for research on N-(3-isopropoxyphenyl)-4-methylbenzamide 501516. One area of interest is its potential use in treating neurodegenerative disorders such as Alzheimer's disease. It has been shown to improve cognitive function in animal models of Alzheimer's disease by reducing inflammation and promoting neurogenesis. Another area of interest is its potential use in treating cancer. Despite its carcinogenic effects in animal studies, it has also been shown to have anti-cancer properties by inhibiting the proliferation of cancer cells. Additionally, further research is needed to determine its safety and efficacy for human use.

Scientific Research Applications

N-(3-isopropoxyphenyl)-4-methylbenzamide 501516 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to improve insulin sensitivity, reduce inflammation, and promote lipid metabolism in animal models of metabolic disorders. Additionally, it has been investigated for its potential use in treating cardiovascular diseases, cancer, and neurodegenerative disorders.

properties

IUPAC Name

4-methyl-N-(3-propan-2-yloxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-12(2)20-16-6-4-5-15(11-16)18-17(19)14-9-7-13(3)8-10-14/h4-12H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQXLMRICWSDJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.